molecular formula C11H23NO3 B189897 (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate CAS No. 116640-16-5

(S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate

Cat. No. B189897
CAS RN: 116640-16-5
M. Wt: 217.31 g/mol
InChI Key: KCKPPJXOWKJHDP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate” is an organic compound. The “(S)” notation indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image . The “tert-butyl” and “carbamate” groups suggest that this compound may have some interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the tert-butyl and carbamate groups. The carbamate group, in particular, could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate group could make it polar, affecting its solubility in various solvents .

Scientific Research Applications

(S)-TBHHC has a wide range of applications in scientific research. It is used as a chiral building block in organic synthesis, allowing for the synthesis of a variety of compounds, including drugs, pesticides, and other chemicals. It is also used as a chiral catalyst in asymmetric synthesis, allowing for the synthesis of compounds with specific stereochemical configurations. Additionally, (S)-TBHHC has been used in the synthesis of enantiomerically pure compounds, which are important in drug development and other areas of research.

Mechanism of Action

(S)-TBHHC acts as a chiral building block in organic synthesis, allowing for the synthesis of a variety of compounds, including drugs, pesticides, and other chemicals. It is also used as a chiral catalyst in asymmetric synthesis, allowing for the synthesis of compounds with specific stereochemical configurations. Additionally, (S)-TBHHC can act as a chiral ligand in metal-catalyzed reactions, allowing for the synthesis of compounds with specific stereochemical configurations.
Biochemical and Physiological Effects
(S)-TBHHC has been studied for its potential biochemical and physiological effects. In vitro studies have shown that (S)-TBHHC can inhibit the growth of certain cancer cells, suggesting it may have anti-cancer properties. Additionally, (S)-TBHHC has been found to have anti-inflammatory and antioxidant properties in animal studies. However, further research is needed to determine the potential therapeutic applications of (S)-TBHHC.

Advantages and Limitations for Lab Experiments

(S)-TBHHC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, making it a cost-effective option for use in research. Additionally, it is a versatile compound, allowing for the synthesis of a variety of compounds with specific stereochemical configurations. However, (S)-TBHHC has several limitations for use in laboratory experiments. It is a relatively unstable compound, making it difficult to store and handle. Additionally, (S)-TBHHC is a chiral compound, meaning it has two mirror-image forms, and the wrong form can lead to inaccurate results.

Future Directions

Despite its limitations, (S)-TBHHC has a wide range of potential future applications. It could be used to develop new drugs and other chemicals with specific stereochemical configurations. Additionally, (S)-TBHHC could be used to develop new catalysts for asymmetric synthesis, allowing for the synthesis of compounds with specific stereochemical configurations. Additionally, (S)-TBHHC could be used to study its potential biochemical and physiological effects, such as its potential anti-cancer and anti-inflammatory properties. Finally, (S)-TBHHC could be used to develop new methods for the synthesis of chiral compounds, allowing for the synthesis of compounds with specific stereochemical configurations.

Synthesis Methods

(S)-TBHHC can be synthesized using two main methods: the direct method and the indirect method. The direct method involves the reaction of a tert-butyl alcohol with a chiral hydroxy acid, such as (R)-2-hydroxyhexanoic acid. This reaction produces a chiral tert-butyl ester, which can then be converted into (S)-TBHHC through a series of steps. The indirect method involves the reaction of a tert-butyl alcohol with a chiral hydroxy acid, such as (R)-2-hydroxyhexanoic acid, followed by a series of steps to convert the reaction product into a chiral tert-butyl ester. The chiral tert-butyl ester can then be converted into (S)-TBHHC through a series of steps.

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxyhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKPPJXOWKJHDP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.